Methyl 3,5-dinitrosalicylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 203306. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

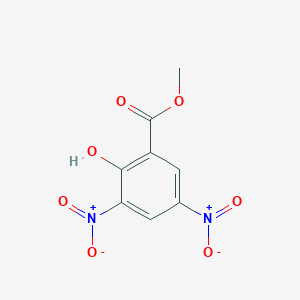

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2-hydroxy-3,5-dinitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O7/c1-17-8(12)5-2-4(9(13)14)3-6(7(5)11)10(15)16/h2-3,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMELTKSLWXJXNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6066816 | |

| Record name | Benzoic acid, 2-hydroxy-3,5-dinitro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6066816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22633-33-6 | |

| Record name | Methyl 2-hydroxy-3,5-dinitrobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22633-33-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3,5-dinitrosalicylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022633336 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 3,5-dinitrosalicylate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203306 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 2-hydroxy-3,5-dinitro-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 2-hydroxy-3,5-dinitro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6066816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3,5-dinitrosalicylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.025 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL 3,5-DINITROSALICYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RQ5L227PAH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Guide: Synthesis of Methyl 3,5-dinitrosalicylate from Salicylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a viable synthetic pathway for Methyl 3,5-dinitrosalicylate, commencing from salicylic acid. The synthesis is presented as a two-step process: the dinitration of salicylic acid to yield 3,5-dinitrosalicylic acid (DNSA), followed by a Fischer esterification to produce the target compound, this compound. This document furnishes detailed experimental protocols, quantitative data, and reaction diagrams to facilitate replication and further investigation by professionals in chemical research and drug development.

Synthetic Pathway Overview

The conversion of salicylic acid to this compound is most effectively achieved through a two-step synthetic route. The initial step involves the electrophilic aromatic substitution (nitration) of the benzene ring of salicylic acid to introduce two nitro groups at the 3 and 5 positions. The subsequent step is the acid-catalyzed esterification of the resulting 3,5-dinitrosalicylic acid with methanol.

The overall transformation is depicted in the workflow diagram below.

Caption: Overall synthetic workflow from Salicylic Acid.

Experimental Protocols

Step 1: Synthesis of 3,5-Dinitrosalicylic Acid (DNSA)

This procedure details the dinitration of salicylic acid using a nitrating mixture of concentrated nitric and sulfuric acids.[1] The hydroxyl group of salicylic acid is a powerful activating group, directing the electrophilic substitution to the ortho and para positions. The carboxyl group is a deactivating group, directing to the meta positions. The resulting substitution pattern is a combination of these directing effects.

Reaction Scheme:

Caption: Reaction for the synthesis of DNSA.

Experimental Parameters:

| Parameter | Value/Description | Reference |

| Reactants | ||

| Salicylic Acid | 138 g | [1] |

| Conc. Sulfuric Acid (98%) | 588 g | [1] |

| Conc. Nitric Acid (98%) | 190 g | [1] |

| Reaction Conditions | ||

| Temperature | 20–40 °C | [1] |

| Addition Time | 1.5 hours | [1] |

| Stirring Time (post-addition) | 15 minutes | [1] |

| Work-up & Purification | ||

| Quenching | 1.5 L iced water | [1] |

| Purification | Filtration and washing with 500 mL pure water | [1] |

| Yield | ||

| Theoretical Yield | ~228 g | |

| Actual Yield | 84% (approx. 191.5 g) | [1] |

| Melting Point | 167.7 °C | [1] |

Procedure:

-

In a 3-liter reactor equipped with a stirrer and placed in an ice-water bath, slowly add 138 g of salicylic acid to 588 g of 98% concentrated sulfuric acid. Stir continuously to prevent agglomeration.[1]

-

Using an addition funnel, add 190 g of 98% concentrated nitric acid dropwise to the solution over 1.5 hours.[1]

-

Critically maintain the internal reaction temperature between 20–40 °C throughout the addition by controlling the addition rate and utilizing the ice-water bath.[1]

-

After the addition is complete, continue stirring the mixture for an additional 15 minutes in the ice-water bath.[1]

-

Quench the reaction by rapidly adding 1.5 L of iced water to the resultant solution. Note that this is an exothermic process and should be performed with caution.[1]

-

A yellow solid of 3,5-dinitrosalicylic acid will precipitate.

-

Collect the solid product by filtration.

-

Wash the solid with 500 mL of pure water to remove residual acid.[1]

-

Dry the product to obtain solid, yellow 3,5-dinitrosalicylic acid. The reported yield is approximately 84%.[1]

Step 2: Synthesis of this compound

This procedure employs a standard Fischer esterification method, where the synthesized DNSA is refluxed with excess methanol and a catalytic amount of sulfuric acid. The excess methanol serves to drive the equilibrium towards the product side.[2]

Reaction Scheme:

Caption: Reaction for the synthesis of this compound.

Experimental Parameters (Adapted from similar esterifications):

| Parameter | Value/Description | Reference |

| Reactants | ||

| 3,5-Dinitrosalicylic Acid | 1.0 equivalent | |

| Methanol | Excess (e.g., 15-20 equivalents) | [2] |

| Conc. Sulfuric Acid | Catalytic amount (e.g., 0.1-0.2 equivalents) | [2] |

| Reaction Conditions | ||

| Temperature | Reflux (approx. 65 °C for Methanol) | |

| Time | 2-14 hours (reaction progress can be monitored by TLC) | [3] |

| Work-up & Purification | ||

| Neutralization | Sodium bicarbonate solution (10%) | [3] |

| Extraction | Chloroform or other suitable organic solvent | [3] |

| Purification | Recrystallization from a suitable solvent (e.g., methanol/water) | [4] |

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,5-dinitrosalicylic acid in an excess of methanol (e.g., for every 10 g of DNSA, use approximately 150 mL of methanol).

-

While stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mL).[3]

-

Heat the mixture to reflux and maintain for several hours (e.g., 2-14 hours).[3] The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

After cooling to room temperature, distill off the excess methanol using a rotary evaporator.[3]

-

Neutralize the residue carefully with a 10% sodium bicarbonate solution until effervescence ceases.[3]

-

Extract the product into an organic solvent such as chloroform or ethyl acetate (3 x 50 mL).[3]

-

Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent and remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude this compound by recrystallization from a suitable solvent system, such as methanol/water, to obtain the final product.

Conclusion

This guide outlines a reliable and well-documented two-step method for the synthesis of this compound starting from salicylic acid. By following the detailed protocols and adhering to the specified reaction conditions, researchers can effectively produce the target compound for use in further scientific applications. The provided quantitative data and procedural steps are intended to serve as a robust foundation for laboratory synthesis.

References

An In-depth Technical Guide to the Chemical Properties of Methyl 3,5-dinitrosalicylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of Methyl 3,5-dinitrosalicylate (methyl 2-hydroxy-3,5-dinitrobenzoate). The information is curated for researchers, scientists, and professionals in the field of drug development, with a focus on data presentation, experimental protocols, and logical relationships.

Chemical Identity and Physical Properties

This compound is the methyl ester of 3,5-dinitrosalicylic acid. It is a derivative of salicylic acid, a well-known precursor in pharmaceutical synthesis.[1] The compound is also known by other synonyms such as methyl 2-hydroxy-3,5-dinitrobenzoate and 3,5-Dinitrosalicylic acid, methyl ester.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 22633-33-6 | [2][3] |

| Molecular Formula | C₈H₆N₂O₇ | [2][3] |

| Molecular Weight | 242.14 g/mol | [2][3] |

| Appearance | Off-white to Pale Yellow Solid/Crystals | [4][5] |

| Melting Point | 125-128 °C | [4][5] |

| Boiling Point (Predicted) | 347.7 ± 42.0 °C at 760 mmHg | [4][5] |

| Density (Predicted) | 1.620 ± 0.06 g/cm³ | [4][5] |

| Solubility | Soluble in Chloroform, DMSO, Methanol | [4] |

| InChI | InChI=1S/C8H6N2O7/c1-17-8(12)5-2-4(9(13)14)3-6(7(5)11)10(15)16/h2-3,11H,1H3 | [2] |

| SMILES | O=C(OC)C1=CC(--INVALID-LINK--=O)=CC(--INVALID-LINK--=O)=C1O | [2] |

Synthesis of this compound

The synthesis of this compound is a two-step process that begins with the nitration of salicylic acid to form 3,5-dinitrosalicylic acid (DNSA), followed by the esterification of DNSA with methanol.

Experimental Protocol: Synthesis

Step 1: Nitration of Salicylic Acid to 3,5-Dinitrosalicylic Acid

This procedure is adapted from established methods for the nitration of salicylic acid.[6]

-

Materials:

-

Salicylic acid

-

Concentrated sulfuric acid (98%)

-

Concentrated nitric acid (70%)

-

Ice

-

Distilled water

-

Beakers, magnetic stirrer, ice bath, Büchner funnel, filter paper.

-

-

Procedure:

-

In a flask, slowly add a desired amount of salicylic acid to an excess of concentrated sulfuric acid with stirring in an ice bath to control the temperature.

-

Prepare a nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

-

Slowly add the nitrating mixture dropwise to the salicylic acid solution while maintaining the temperature between 15-25°C.

-

After the addition is complete, continue stirring the mixture for a designated period (e.g., 1-2 hours) at room temperature to ensure the completion of the reaction.

-

Slowly and carefully pour the reaction mixture onto a large volume of crushed ice and water with vigorous stirring. A yellow precipitate of 3,5-dinitrosalicylic acid will form.

-

Collect the precipitate by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with copious amounts of cold distilled water to remove residual acids.

-

Dry the purified 3,5-dinitrosalicylic acid. The melting point of the product should be around 168-172 °C.[7]

-

Step 2: Esterification of 3,5-Dinitrosalicylic Acid

This procedure is based on the general principles of Fischer esterification.

-

Materials:

-

3,5-Dinitrosalicylic acid (from Step 1)

-

Methanol (anhydrous)

-

Concentrated sulfuric acid (as catalyst)

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask, condenser, heating mantle, separatory funnel, rotary evaporator.

-

-

Procedure:

-

Dissolve the dried 3,5-dinitrosalicylic acid in an excess of anhydrous methanol in a round-bottom flask.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Attach a condenser and reflux the mixture for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol using a rotary evaporator.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by washing with water.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent and evaporate the solvent to obtain the crude this compound.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., methanol or ethanol) to yield off-white to pale yellow crystals.[4][5]

-

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Spectroscopic Data

Table 2: Spectroscopic Data for 3,5-Dinitrosalicylic Acid (Reference)

| Spectroscopy | Key Features | Source(s) |

| ¹³C NMR | Spectral data available. | [8] |

| FT-IR | Spectra available, showing characteristic peaks for hydroxyl, carboxyl, and nitro groups. | [9][10][11] |

| Mass Spectrometry | GC-MS and LC-MS data available, showing the molecular ion peak and fragmentation patterns. | [9] |

Chemical Reactivity and Stability

Detailed experimental studies on the specific reactivity of this compound are limited in the public domain. However, its reactivity can be inferred from the functional groups present in its structure.

-

Nitro Groups: The two electron-withdrawing nitro groups on the aromatic ring make it susceptible to nucleophilic aromatic substitution reactions. These groups also contribute to the compound's thermal instability, a characteristic of many nitroaromatic compounds.

-

Ester Group: The methyl ester group can undergo hydrolysis under acidic or basic conditions to yield 3,5-dinitrosalicylic acid and methanol.

-

Phenolic Hydroxyl Group: The hydroxyl group can act as a proton donor and can be deprotonated in the presence of a base. It can also be a site for further derivatization.

The parent compound, 3,5-dinitrosalicylic acid, is known to be a stable solid under normal conditions but should be stored away from heat and incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[1]

Biological Activity and Potential Applications

There is a significant lack of information in the scientific literature regarding the specific biological activities, pharmacological effects, or signaling pathway involvement of this compound. The vast majority of research focuses on its parent compound, 3,5-dinitrosalicylic acid (DNSA), which is widely used in the DNS assay for the colorimetric determination of reducing sugars.[7][12][13][14] This assay is frequently employed in enzyme kinetics studies, particularly for glycoside hydrolases like amylase.[15][16]

Given the structural similarity to other nitroaromatic compounds, some of which exhibit antimicrobial or other biological activities, it is plausible that this compound could possess some biological effects. However, without specific studies, any such potential remains speculative.

Safety and Toxicology

Specific toxicological data for this compound is not extensively available. The safety profile is often extrapolated from the data for 3,5-dinitrosalicylic acid.

Table 3: Toxicological Information for 3,5-Dinitrosalicylic Acid (Reference)

| Effect | Description | Source(s) |

| Acute Oral Toxicity | LD50: 270 mg/kg (Mouse), 860 mg/kg (Rat) | [1][17] |

| Skin Irritation | May cause skin irritation. | [1][17] |

| Eye Irritation | Causes serious eye damage. | [1][18] |

| Inhalation | May cause respiratory tract irritation. | [17] |

Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area.[1][17]

Conclusion

This compound is a derivative of salicylic acid with well-defined chemical and physical properties. Its synthesis is achievable through a two-step process involving nitration and esterification. While the chemical characteristics are reasonably understood, a significant gap exists in the literature concerning its biological activity and potential applications beyond its role as a chemical intermediate. Further research is warranted to explore the pharmacological and toxicological profile of this compound to determine its potential utility in drug development and other scientific fields.

References

- 1. datasheets.scbt.com [datasheets.scbt.com]

- 2. veeprho.com [veeprho.com]

- 3. Compound methyl 2-hydroxy-3,5-dinitrobenzoate - Chemdiv [chemdiv.com]

- 4. This compound | 22633-33-6 [amp.chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. 3,5-Dinitrosalicylic acid | 609-99-4 [chemicalbook.com]

- 7. 3,5-二硝基水杨酸 used in colorimetric determination of reducing sugars | Sigma-Aldrich [sigmaaldrich.com]

- 8. 3,5-Dinitrosalicylic acid(609-99-4) 13C NMR [m.chemicalbook.com]

- 9. 3,5-Dinitrosalicylic acid | C7H4N2O7 | CID 11873 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. 3,5-Dinitrosalicylic acid, monosodium salt [webbook.nist.gov]

- 12. 3,5-Dinitrosalicylic acid - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. 3,5-Dinitrosalicylic acid, Hi-AR™ [himedialabs.com]

- 15. mdpi.com [mdpi.com]

- 16. Measuring Enzyme Kinetics of Glycoside Hydrolases Using the 3,5-Dinitrosalicylic Acid Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. scribd.com [scribd.com]

- 18. carlroth.com [carlroth.com]

An In-depth Technical Guide to Methyl 3,5-Dinitrosalicylate and its Core Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 3,5-dinitrosalicylate, focusing on its chemical identity, synthesis, and the significant role of its parent compound, 3,5-Dinitrosalicylic acid (DNSA), in quantitative analysis. This document is intended to serve as a valuable resource for professionals in research and drug development, offering detailed protocols and data for practical laboratory applications.

Compound Identification and Structure

This compound is the methyl ester of 3,5-Dinitrosalicylic acid. It is a derivative of salicylic acid, characterized by the presence of two nitro groups on the benzene ring.

Chemical Structure:

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 22633-33-6 |

| IUPAC Name | methyl 2-hydroxy-3,5-dinitrobenzoate |

| Molecular Formula | C₈H₆N₂O₇ |

| Molecular Weight | 242.14 g/mol |

| Synonyms | Benzoic acid, 2-hydroxy-3,5-dinitro-, methyl ester; 3,5-Dinitrosalicylic acid, methyl ester; Methyl 3,5-dinitro-2-hydroxybenzoate |

Synthesis of this compound

The synthesis of this compound can be achieved through the Fischer esterification of 3,5-Dinitrosalicylic acid with methanol in the presence of an acid catalyst.

Experimental Protocol: Fischer Esterification

This protocol is a representative method for the synthesis of this compound.

Materials:

-

3,5-Dinitrosalicylic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium bicarbonate (NaHCO₃) solution (5%)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Stirring hotplate

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve 3,5-Dinitrosalicylic acid in an excess of methanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

-

Attach a reflux condenser to the flask and heat the mixture to reflux for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Transfer the cooled solution to a separatory funnel containing deionized water.

-

Extract the aqueous layer with dichloromethane.

-

Wash the organic layer with a 5% sodium bicarbonate solution to neutralize any remaining acid.

-

Wash the organic layer again with deionized water.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter to remove the drying agent and evaporate the solvent to obtain the crude this compound.

-

The product can be further purified by recrystallization.

Caption: Workflow for the synthesis of this compound.

Application in Quantitative Analysis: The DNS Assay

While this compound itself has limited direct applications, its parent compound, 3,5-Dinitrosalicylic acid (DNSA), is a cornerstone reagent in biochemistry for the quantification of reducing sugars. The DNS assay is a colorimetric method widely used in research and industry, for example, in the study of enzyme kinetics (e.g., amylase, cellulase) and in fermentation processes.

Principle of the DNS Assay

In an alkaline solution, 3,5-dinitrosalicylic acid is reduced by the free carbonyl group of a reducing sugar to 3-amino-5-nitrosalicylic acid. This product has a reddish-brown color, and its absorbance at 540 nm is directly proportional to the concentration of the reducing sugar.

Caption: Reaction pathway of the DNS assay.

Experimental Protocol: DNS Assay for Reducing Sugar Quantification

Materials:

-

DNS Reagent:

-

3,5-Dinitrosalicylic acid

-

Sodium potassium tartrate (Rochelle salt)

-

Sodium hydroxide (NaOH)

-

Phenol (optional)

-

Sodium sulfite (optional)

-

Deionized water

-

-

Standard solutions of a reducing sugar (e.g., glucose) of known concentrations.

-

Unknown sample(s) containing reducing sugars.

-

Test tubes

-

Water bath (boiling)

-

Spectrophotometer

Procedure:

-

Preparation of DNS Reagent: A common formulation involves dissolving 1 g of 3,5-dinitrosalicylic acid and 30 g of sodium potassium tartrate in 80 mL of 0.5 M NaOH, then bringing the final volume to 100 mL with deionized water.

-

Standard Curve Preparation: a. Prepare a series of dilutions of a standard reducing sugar solution (e.g., glucose) to cover the expected concentration range of the unknown sample. b. To 1 mL of each standard dilution in a test tube, add 1 mL of DNS reagent. c. Prepare a blank by adding 1 mL of DNS reagent to 1 mL of deionized water.

-

Sample Preparation: To 1 mL of the unknown sample in a test tube, add 1 mL of DNS reagent.

-

Reaction: a. Mix the contents of all tubes thoroughly. b. Place the tubes in a boiling water bath for 5-15 minutes. A color change from yellow to reddish-brown will be observed. c. Cool the tubes to room temperature.

-

Measurement: a. Add a specific volume of deionized water (e.g., 8 mL) to each tube to dilute the reaction mixture and stop the reaction. b. Measure the absorbance of each standard and the unknown sample at 540 nm using the blank to zero the spectrophotometer.

-

Quantification: a. Plot a standard curve of absorbance at 540 nm versus the concentration of the reducing sugar standards. b. Determine the concentration of the reducing sugar in the unknown sample by interpolating its absorbance value on the standard curve.

Quantitative Data Presentation

The following table presents typical data obtained from a DNS assay for the creation of a glucose standard curve.

Table 2: Example Data for a Glucose Standard Curve using the DNS Assay

| Glucose Concentration (mg/mL) | Absorbance at 540 nm |

| 0.0 (Blank) | 0.000 |

| 0.2 | 0.198 |

| 0.4 | 0.405 |

| 0.6 | 0.612 |

| 0.8 | 0.820 |

| 1.0 | 1.035 |

Note: These are representative values. Actual absorbance readings may vary depending on the specific protocol and instrument used.

Conclusion

This compound is a readily synthesizable ester of the analytically significant 3,5-Dinitrosalicylic acid. While the methyl ester itself is not widely used, the foundational chemistry of DNSA is of great importance to researchers and professionals in the life sciences and drug development. The DNS assay provides a robust, reliable, and cost-effective method for the quantification of reducing sugars, which is a critical parameter in numerous biological and chemical processes. This guide offers the necessary technical information and protocols to effectively synthesize the title compound and apply the related DNS assay in a laboratory setting.

An In-depth Technical Guide to the Physical Characteristics of Methyl 3,5-dinitrosalicylate Powder

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical characteristics of Methyl 3,5-dinitrosalicylate powder, a key derivative of salicylic acid.[1] This document is intended to serve as a valuable resource for professionals in research and development, offering detailed data and standardized experimental protocols for its characterization.

Physicochemical Properties

This compound, also known as methyl 2-hydroxy-3,5-dinitrobenzoate, is an off-white to pale yellow solid at room temperature.[2] Its fundamental physicochemical properties are summarized in the table below.

| Property | Value |

| Chemical Name | Methyl 2-hydroxy-3,5-dinitrobenzoate |

| Synonyms | This compound, 3,5-Dinitrosalicylic acid methyl ester |

| CAS Number | 22633-33-6 |

| Molecular Formula | C₈H₆N₂O₇ |

| Molecular Weight | 242.14 g/mol |

| Appearance | Off-white to pale yellow solid powder |

| Melting Point | 125-128 °C |

| Boiling Point | 347.7 ± 42.0 °C (Predicted) |

| Density | 1.620 ± 0.06 g/cm³ (Predicted) |

| Solubility | Soluble in Chloroform, DMSO, Methanol |

Data sourced from multiple chemical suppliers and databases.

Experimental Protocols for Physical Characterization

Accurate determination of the physical properties of this compound powder is crucial for its application in research and drug development. The following sections detail the standard experimental methodologies for key physical characterization techniques.

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of the purity of a crystalline solid. For a pure substance, the melting range is typically sharp.

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry this compound is loaded into a capillary tube, sealed at one end, to a height of 2-3 mm. The powder should be tightly packed.

-

Apparatus: A calibrated melting point apparatus with a heating block and a thermometer or an automated system is used.

-

Procedure:

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated at a steady rate (e.g., 10-20 °C/min) to a temperature approximately 15-20 °C below the expected melting point.

-

The heating rate is then reduced to 1-2 °C/min to allow for accurate observation.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire solid has transformed into a liquid is recorded as the end of the melting range.

-

Solubility Assessment

Determining the solubility of this compound in various solvents is essential for developing formulations and designing reaction conditions.

Methodology:

-

Sample Preparation: A small, accurately weighed amount of this compound powder (e.g., 10 mg) is placed in a test tube.

-

Apparatus: Test tubes, vortex mixer, and a calibrated pipette or burette.

-

Procedure:

-

A specific volume of the chosen solvent (e.g., 1 mL of methanol, chloroform, or DMSO) is added to the test tube containing the sample.

-

The mixture is agitated vigorously using a vortex mixer for a set period (e.g., 1-2 minutes).

-

The mixture is allowed to stand, and a visual observation is made to determine if the solid has completely dissolved.

-

If the solid has not fully dissolved, further aliquots of the solvent are added incrementally, with agitation after each addition, until complete dissolution is achieved or until a predetermined maximum volume of solvent has been added.

-

The solubility is then expressed qualitatively (e.g., soluble, sparingly soluble, insoluble) or quantitatively (e.g., in mg/mL).

-

Bulk and Tapped Density Measurement

The bulk and tapped densities of the powder are important for understanding its flowability and compaction properties, which are critical in pharmaceutical manufacturing.

Methodology:

-

Apparatus: A graduated cylinder and a tapped density tester.

-

Procedure for Bulk Density:

-

Procedure for Tapped Density:

-

The graduated cylinder containing the powder is placed in a tapped density tester.

-

The cylinder is subjected to a set number of mechanical taps (e.g., 100, 500, 1250 taps) until the volume of the powder no longer changes significantly.

-

The final tapped volume is recorded.

-

The tapped density is calculated as the mass of the powder divided by the final tapped volume.[4]

-

Powder X-ray Diffraction (PXRD)

PXRD is a non-destructive analytical technique used to determine the crystalline nature and phase purity of a solid material.

Methodology:

-

Sample Preparation: A sufficient amount of this compound powder is packed into a sample holder, ensuring a flat and level surface.

-

Apparatus: A powder X-ray diffractometer with a monochromatic X-ray source (typically Cu Kα).

-

Procedure:

-

The sample holder is placed in the diffractometer.

-

The sample is irradiated with the X-ray beam over a range of 2θ angles.

-

The intensity of the diffracted X-rays is recorded by a detector.

-

The resulting diffraction pattern (a plot of intensity versus 2θ) provides information about the crystal structure of the material.

-

Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

DSC and TGA are thermal analysis techniques used to study the thermal properties and stability of a material.

Methodology:

-

Apparatus: A Differential Scanning Calorimeter and a Thermogravimetric Analyzer.

-

Procedure for DSC:

-

A small, accurately weighed amount of this compound powder is placed in an aluminum pan, which is then sealed.

-

The sample and a reference pan are heated at a constant rate in a controlled atmosphere (e.g., nitrogen).

-

The difference in heat flow to the sample and the reference is measured as a function of temperature. This can reveal thermal events such as melting, crystallization, and decomposition.[6]

-

-

Procedure for TGA:

-

A small, accurately weighed amount of the powder is placed in a tared TGA pan.

-

The sample is heated at a constant rate in a controlled atmosphere.

-

The mass of the sample is continuously monitored as a function of temperature. This provides information on thermal stability and decomposition temperatures.[6]

-

Experimental Workflow for Physical Characterization

The following diagram illustrates a typical workflow for the physical characterization of a newly synthesized batch of this compound powder.

Caption: Workflow for the physical characterization of this compound powder.

References

The DNS Assay for Reducing Sugars: A Technical Guide to its Mechanism and Application

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the 3,5-dinitrosalicylic acid (DNS) method for the quantification of reducing sugars. It delves into the core mechanism of action, provides detailed experimental protocols, presents quantitative data for comparative analysis, and offers visualizations to clarify the chemical pathways and experimental workflows.

Core Mechanism of Action

The DNS assay is a colorimetric method used to determine the concentration of reducing sugars in a sample. The fundamental principle of this assay lies in a redox reaction that occurs under alkaline conditions and upon heating.[1][2]

In this reaction, the 3,5-dinitrosalicylic acid (DNS) is reduced by the free carbonyl group (aldehyde or ketone) of a reducing sugar.[1][3] Specifically, one of the nitro groups (NO₂) on the DNS molecule is reduced to an amino group (NH₂), resulting in the formation of 3-amino-5-nitrosalicylic acid.[2][4] Simultaneously, the reducing sugar is oxidized to a carboxylic acid.[2]

The product, 3-amino-5-nitrosalicylic acid, exhibits a characteristic orange-red color, and the intensity of this color is directly proportional to the concentration of the reducing sugar in the sample.[5] The absorbance of the resulting solution is typically measured spectrophotometrically at a wavelength of 540 nm.[1][4]

It is crucial to understand that the stoichiometry of this reaction is not a simple 1:1 molar ratio. Different reducing sugars yield varying color intensities, and the reaction is influenced by side reactions, including the decomposition of the sugar molecule under the harsh alkaline and high-temperature conditions of the assay.[6][7] Therefore, it is imperative to prepare a standard curve for each specific reducing sugar being quantified.[6]

Quantitative Data Presentation

The colorimetric response in the DNS assay is not uniform across all reducing sugars. This differential reactivity is a critical consideration for accurate quantification. The following tables summarize the composition of the DNS reagent and the comparative colorimetric response of various reducing sugars.

Table 1: Composition of the Dinitrosalicylic Acid (DNS) Reagent. This table outlines the components of the DNS reagent and their respective functions.

| Component | Typical Concentration | Function |

| 3,5-Dinitrosalicylic Acid (DNS) | 1% (w/v) | The primary oxidizing agent that gets reduced, leading to color development.[6] |

| Sodium Hydroxide (NaOH) | 1-2 N | Provides the necessary alkaline medium for the redox reaction to occur.[7] |

| Rochelle Salt (Sodium Potassium Tartrate) | 30% (w/v) | Stabilizes the color of the final product and prevents the precipitation of cupric salts if present. It also helps to minimize the interference of dissolved oxygen. |

| Phenol | 0.2% (w/v) | Increases the intensity of the developed color, thereby enhancing the sensitivity of the assay.[7] |

| Sodium Sulfite (Na₂SO₃) | 0.5% (w/v) | Acts as an antioxidant, preventing the oxidation of the DNS reagent by dissolved oxygen, thus improving the stability of the reagent.[6] |

Table 2: Comparative Colorimetric Response of Different Reducing Sugars. This table presents a qualitative and quantitative comparison of the color intensity produced by different reducing sugars in the DNS assay. It is important to note that these values can vary based on the specific protocol and reagent preparation. Glucose is often used as the standard for comparison.

| Reducing Sugar | Type | Relative Absorbance (Compared to Glucose) | Notes |

| Glucose | Aldohexose | 1.00 (Standard) | Commonly used as the standard for calibration curves. |

| Fructose | Ketohexose | ~0.95 | Reacts readily, but may produce slightly less color than glucose under some conditions. |

| Galactose | Aldohexose | ~0.90 | Generally shows a lower color yield compared to glucose. |

| Maltose | Disaccharide (Glucose + Glucose) | ~1.20 | As a disaccharide with a reducing end, it reacts and can produce more color per mole than glucose. |

| Lactose | Disaccharide (Galactose + Glucose) | ~1.10 | Another reducing disaccharide that shows significant reactivity. |

| Xylose | Aldopentose | Varies | Its reactivity can be different from hexoses, and it is often used as a standard in studies involving lignocellulosic biomass. |

Note: The relative absorbance values are approximate and are intended for comparative purposes only. It is essential to generate a specific standard curve for each sugar under the exact experimental conditions being used.

Experimental Protocols

A detailed and standardized experimental protocol is critical for obtaining reproducible and accurate results with the DNS assay.

Preparation of the DNS Reagent

-

Solution A: Dissolve 10 g of 3,5-dinitrosalicylic acid in 200 mL of 2 N NaOH with gentle heating and stirring.

-

Solution B: Dissolve 300 g of Rochelle salt (sodium potassium tartrate) in approximately 500 mL of warm distilled water.

-

Combine and Finalize: Slowly and with constant stirring, add Solution A to Solution B. In a separate small volume of water, dissolve 2 g of phenol and 0.5 g of sodium sulfite. Add this solution to the main mixture. Allow the final solution to cool to room temperature and then adjust the final volume to 1 liter with distilled water.

-

Storage: Store the DNS reagent in a well-sealed, amber-colored bottle at room temperature. The reagent is stable for at least 6 months under these conditions.

Standard Curve Preparation

-

Prepare a stock solution of the desired reducing sugar (e.g., glucose) at a concentration of 1 mg/mL in distilled water.

-

From the stock solution, prepare a series of standard solutions with concentrations ranging from 0.1 mg/mL to 1.0 mg/mL.

-

Include a "blank" tube containing only distilled water.

Assay Procedure

-

Pipette 1.0 mL of each standard solution (and the sample solutions) into separate, clearly labeled test tubes.

-

Add 1.0 mL of the DNS reagent to each test tube.

-

Mix the contents of each tube thoroughly.

-

Place the test tubes in a boiling water bath for exactly 5-15 minutes. The heating time should be consistent for all samples and standards.

-

After heating, immediately cool the test tubes to room temperature in a cold water bath to stop the reaction.

-

Add 8.0 mL of distilled water to each tube and mix well.

-

Measure the absorbance of each solution at 540 nm using a spectrophotometer, with the blank solution used to zero the instrument.

-

Plot a standard curve of absorbance versus the concentration of the reducing sugar standards.

-

Determine the concentration of the unknown samples by interpolating their absorbance values on the standard curve.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate the core chemical reaction and a typical experimental workflow for the DNS assay.

Caption: The chemical transformation in the DNS assay.

Caption: A typical workflow for the DNS assay.

References

- 1. m.youtube.com [m.youtube.com]

- 2. Reducing Sugar, Total Phenolic Content, and Antioxidant Potential of Nepalese Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantitative Analysis of Reducing Sugars by 3, 5-Dinitrosalicylic Acid (DNSA Method) | CoLab [colab.ws]

- 4. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 5. sciencevivid.com [sciencevivid.com]

- 6. Glucose Assay [terpconnect.umd.edu]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Spectral Properties of Methyl 3,5-dinitrosalicylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral properties of Methyl 3,5-dinitrosalicylate. Due to the limited availability of direct experimental data for this specific compound, this guide leverages established spectral data of its parent compound, 3,5-dinitrosalicylic acid (DNSA), and related analogs to present a predictive yet comprehensive analysis. It includes predicted data for UV-Vis, IR, ¹H NMR, ¹³C NMR, and mass spectrometry, alongside detailed experimental protocols for its synthesis and spectral characterization.

Core Spectral Data

The following tables summarize the predicted and known spectral data for this compound and its parent acid, 3,5-dinitrosalicylic acid.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~11.0 - 12.0 | Singlet (broad) | 1H | Phenolic -OH |

| ~8.8 - 9.0 | Doublet | 1H | Ar-H (ortho to -COOCH₃) |

| ~8.6 - 8.8 | Doublet | 1H | Ar-H (ortho to -OH) |

| ~3.9 - 4.1 | Singlet | 3H | -OCH₃ |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~165 - 170 | C=O (ester) |

| ~155 - 160 | C-OH |

| ~140 - 145 | C-NO₂ |

| ~135 - 140 | C-NO₂ |

| ~125 - 130 | Ar-CH |

| ~120 - 125 | Ar-CH |

| ~115 - 120 | C-COOCH₃ |

| ~52 - 55 | -OCH₃ |

Table 3: Predicted and Known IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Compound |

| ~3100 - 3500 | O-H stretch (phenolic) | This compound |

| ~3100 | C-H stretch (aromatic) | This compound |

| ~2950 | C-H stretch (aliphatic, -CH₃) | This compound |

| ~1730 | C=O stretch (ester) | This compound |

| ~1600, ~1470 | C=C stretch (aromatic) | This compound |

| ~1530, ~1340 | N-O stretch (nitro group) | This compound |

| 3260 | O-H stretch[1] | 3,5-Dinitrosalicylic acid |

| 1614 | C-N stretch[1] | 3,5-Dinitrosalicylic acid |

| 1367 | C=C stretch[1] | 3,5-Dinitrosalicylic acid |

| 1236 | C-O stretch[1] | 3,5-Dinitrosalicylic acid |

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Ion |

| 242.02 | [M]⁺ |

| 211.01 | [M - OCH₃]⁺ |

| 196.00 | [M - NO₂]⁺ |

| 182.02 | [M - COOCH₃]⁺ |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a two-step process involving the nitration of salicylic acid to form 3,5-dinitrosalicylic acid, followed by Fischer esterification.

Step 1: Nitration of Salicylic Acid to 3,5-Dinitrosalicylic Acid

This procedure is adapted from established methods for the nitration of salicylic acid.[2][3][4]

-

Preparation of Nitrating Mixture: In a flask immersed in an ice bath, slowly add 42 mL of concentrated sulfuric acid to 15 mL of concentrated nitric acid with constant stirring. Maintain the temperature below 15°C.

-

Nitration Reaction: To the chilled nitrating mixture, add 15 g of salicylic acid in small portions, ensuring the temperature does not exceed 15°C.[3] Continue stirring for an additional 15 minutes after the final addition.

-

Precipitation and Filtration: Pour the reaction mixture into 500 mL of ice-cold distilled water to precipitate the product.[3]

-

Washing and Purification: Filter the yellow precipitate and wash with cold distilled water to remove excess acid. The crude 3,5-dinitrosalicylic acid can be further purified by recrystallization from hot water.

Step 2: Fischer Esterification of 3,5-Dinitrosalicylic Acid

This is a general procedure for Fischer esterification.[5]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 10 g of 3,5-dinitrosalicylic acid in 100 mL of methanol.

-

Acid Catalysis: Slowly add 2-3 mL of concentrated sulfuric acid to the solution.

-

Reflux: Heat the mixture to reflux for 2-4 hours. The reaction can be monitored by thin-layer chromatography.

-

Workup: After cooling, pour the reaction mixture into 200 mL of cold water. The product, this compound, will precipitate.

-

Isolation and Purification: Collect the precipitate by filtration, wash with cold water, and then a small amount of cold methanol to remove unreacted acid. The product can be purified by recrystallization from a suitable solvent like ethanol or methanol.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard.

-

Data Acquisition: Record ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.

-

Analysis: Process the spectra to identify chemical shifts, coupling constants, and multiplicities for proton signals, and chemical shifts for carbon signals.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the compound with dry potassium bromide and pressing it into a thin disk. Alternatively, a spectrum can be obtained from a thin film of the compound deposited on a salt plate from a volatile solvent.

-

Data Acquisition: Obtain the IR spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.

-

Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

UV-Visible (UV-Vis) Spectroscopy

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable UV-transparent solvent (e.g., ethanol or methanol).

-

Data Acquisition: Record the UV-Vis spectrum over a range of 200-800 nm using a spectrophotometer, using the pure solvent as a blank.

-

Analysis: Determine the wavelength(s) of maximum absorbance (λmax).

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Use a suitable ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).

-

Data Acquisition: Obtain the mass spectrum, which plots ion abundance versus mass-to-charge ratio (m/z).

-

Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Visualizations

References

- 1. 3,5-Dinitrosalicylic acid | C7H4N2O7 | CID 11873 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3,5-Dinitrosalicylic acid(609-99-4) 13C NMR spectrum [chemicalbook.com]

- 3. m.youtube.com [m.youtube.com]

- 4. 3,5-Dinitrosalicylic acid synthesis - chemicalbook [chemicalbook.com]

- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]

The Solubility Profile of Methyl 3,5-dinitrosalicylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3,5-dinitrosalicylate is a nitroaromatic compound of interest in various chemical and pharmaceutical research areas. Understanding its solubility in different solvents is critical for its synthesis, purification, formulation, and application in drug discovery and development. A comprehensive knowledge of a compound's solubility behavior is fundamental for predicting its bioavailability and designing effective delivery systems.

Solubility of this compound: A Qualitative Overview

Qualitative analysis indicates that this compound is soluble in several common organic solvents. This is expected, given the presence of the methyl ester group which increases its lipophilicity compared to its carboxylic acid precursor. The known qualitative solubility is as follows:

-

Soluble in:

-

Chloroform

-

Dimethyl Sulfoxide (DMSO)

-

Methanol

-

Comparative Solubility Data: 3,5-Dinitrosalicylic Acid

To provide a quantitative perspective, the solubility of the parent compound, 3,5-dinitrosalicylic acid, is presented below. It is important to note that the esterification of the carboxylic acid to a methyl ester in this compound will alter its solubility profile. Generally, the methyl ester will exhibit lower polarity. Consequently, its solubility is expected to be lower in polar solvents (like water) and higher in non-polar organic solvents compared to the parent acid.

| Solvent | Solubility of 3,5-Dinitrosalicylic Acid |

| Water | Slightly soluble (approx. 50 mg/mL)[1][2][3] |

| Ethanol | Soluble[4][5] |

| Diethyl Ether | Soluble[4][5] |

| Benzene | Soluble[4][5] |

Experimental Protocol: Determination of Solubility via the Shake-Flask Method

The "shake-flask" method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[6][7][8][9] The following protocol outlines the steps to determine the solubility of this compound in a given solvent, followed by quantification using UV-Visible spectrophotometry.

Materials and Equipment

-

This compound (solid)

-

Solvent of interest

-

Analytical balance

-

Glass vials with screw caps

-

Orbital shaker or vortex mixer

-

Constant temperature water bath or incubator

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

UV-Visible spectrophotometer

-

Quartz cuvettes

Procedure

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that the solution reaches saturation.

-

Add a known volume of the desired solvent to the vial.

-

Tightly cap the vial to prevent solvent evaporation.

-

Place the vial in a constant temperature bath (e.g., 25 °C or 37 °C) on an orbital shaker.

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The solution should have visible solid material remaining at the end of this period.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vial to stand undisturbed in the constant temperature bath for at least one hour to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove all undissolved solids.

-

-

Quantification by UV-Visible Spectrophotometry:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Determination of λmax: Scan one of the standard solutions across a range of UV-Visible wavelengths (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax). Aromatic compounds typically exhibit strong absorbance in this region.[10][11][12][13][14]

-

Generation of a Calibration Curve: Measure the absorbance of each standard solution at the determined λmax. Plot a graph of absorbance versus concentration to generate a calibration curve. The curve should be linear and pass through the origin, following the Beer-Lambert law.

-

Analysis of the Saturated Solution: Accurately dilute the filtered supernatant from the saturated solution with the solvent to bring its absorbance within the linear range of the calibration curve. Measure the absorbance of the diluted sample at λmax.

-

Calculation of Solubility: Use the equation of the line from the calibration curve to determine the concentration of the diluted sample. Multiply this concentration by the dilution factor to obtain the solubility of this compound in the chosen solvent.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

While direct quantitative solubility data for this compound remains to be extensively published, this guide provides a foundational understanding of its solubility characteristics through qualitative data and comparative analysis with its parent compound. For researchers and drug development professionals requiring precise solubility values, the detailed experimental protocol for the shake-flask method offers a robust and reliable approach. This knowledge is paramount for the effective utilization of this compound in scientific and pharmaceutical applications.

References

- 1. grokipedia.com [grokipedia.com]

- 2. 3,5-二硝基水杨酸 used in colorimetric determination of reducing sugars | Sigma-Aldrich [sigmaaldrich.com]

- 3. 3,5-ジニトロサリチル酸 used in colorimetric determination of reducing sugars | Sigma-Aldrich [sigmaaldrich.com]

- 4. 3,5-Dinitrosalicylic acid | 609-99-4 [chemicalbook.com]

- 5. 3,5-Dinitrosalicylic acid - Wikipedia [en.wikipedia.org]

- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 7. enamine.net [enamine.net]

- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 9. downloads.regulations.gov [downloads.regulations.gov]

- 10. longdom.org [longdom.org]

- 11. eu-opensci.org [eu-opensci.org]

- 12. HPLC_2024_English_complete [uanlch.vscht.cz]

- 13. researchgate.net [researchgate.net]

- 14. eu-opensci.org [eu-opensci.org]

An In-depth Technical Guide to the Core Differences Between 3,5-Dinitrosalicylic Acid and its Methyl Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the key distinctions between 3,5-dinitrosalicylic acid (DNSA) and its methyl ester derivative, methyl 3,5-dinitrosalicylate. This document delves into their physicochemical properties, synthesis, spectroscopic characteristics, and potential applications, offering a valuable resource for professionals in research and drug development.

Core Physicochemical and Structural Differences

3,5-Dinitrosalicylic acid is a well-established aromatic carboxylic acid, widely recognized for its application in the colorimetric quantification of reducing sugars.[1][2] Its methyl ester, this compound, represents a modification of the carboxyl group, which significantly alters its chemical and physical properties. The primary structural difference lies in the functional group at the C1 position of the benzene ring: a carboxylic acid (-COOH) in DNSA and a methyl ester (-COOCH₃) in its derivative. This seemingly minor change has profound implications for the molecule's polarity, acidity, and reactivity.

The presence of the acidic proton in the carboxyl group of DNSA allows it to act as a proton donor, a characteristic absent in its methyl ester. This difference in acidity is a key determinant of their respective chemical behaviors and potential biological interactions. Furthermore, the conversion of the carboxylic acid to a methyl ester reduces the molecule's ability to form strong hydrogen bonds, which in turn affects its solubility and melting point.

Data Presentation: Physicochemical and Spectroscopic Properties

The following tables summarize the key quantitative data for 3,5-dinitrosalicylic acid and this compound, facilitating a direct comparison of their properties.

Table 1: Physicochemical Properties

| Property | 3,5-Dinitrosalicylic Acid | This compound |

| CAS Number | 609-99-4 | 22633-33-6 |

| Molecular Formula | C₇H₄N₂O₇ | C₈H₆N₂O₇ |

| Molecular Weight | 228.12 g/mol [3] | 242.14 g/mol |

| Appearance | Yellow crystalline powder[4] | Off-white to pale yellow solid |

| Melting Point | 168-172 °C[3] | 125-127 °C |

| Solubility | Soluble in water (50 mg/mL), alcohol, and benzene.[3][5] | Soluble in chloroform, DMSO, and methanol. |

| pKa | Data not readily available | Not applicable (no acidic proton) |

Table 2: Spectroscopic Data

| Spectroscopy | 3,5-Dinitrosalicylic Acid | This compound |

| ¹H NMR | Aromatic protons typically appear as doublets around 8.5-9.0 ppm. The phenolic and carboxylic acid protons are broad singlets and their chemical shifts are concentration and solvent dependent. | Aromatic protons appear as doublets in a similar region to the parent acid. A sharp singlet corresponding to the methyl ester protons (-OCH₃) is observed around 4.0 ppm. |

| ¹³C NMR | The carbonyl carbon of the carboxylic acid is typically observed around 165-175 ppm. Aromatic carbons appear in the 110-160 ppm range, with carbons attached to nitro groups shifted downfield. | The carbonyl carbon of the ester appears in a similar region to the carboxylic acid. The methyl carbon of the ester group gives a characteristic signal around 50-55 ppm. |

| Infrared (IR) | Broad O-H stretch from the carboxylic acid (2500-3300 cm⁻¹), a C=O stretch from the carboxylic acid (~1700 cm⁻¹), and characteristic N-O stretching bands for the nitro groups (~1530 and ~1350 cm⁻¹). | Absence of the broad O-H stretch from the carboxylic acid. A sharp C=O stretch from the ester is observed around 1720-1740 cm⁻¹. N-O stretching bands for the nitro groups are present. |

Synthesis and Reactivity

The synthesis of these two compounds originates from salicylic acid, with subsequent functional group transformations defining their final structures.

Synthesis of 3,5-Dinitrosalicylic Acid

3,5-Dinitrosalicylic acid is synthesized through the electrophilic aromatic substitution (nitration) of salicylic acid. This reaction typically involves the use of a nitrating mixture, which is a combination of concentrated nitric acid and concentrated sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which then attacks the aromatic ring. The hydroxyl and carboxyl groups of salicylic acid are ortho- and meta-directing, respectively, leading to the substitution at the 3 and 5 positions.

Synthesis of this compound

This compound is typically prepared from 3,5-dinitrosalicylic acid via an esterification reaction. The most common method is the Fischer esterification, which involves reacting the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol is used, and often, the water produced is removed.

Experimental Protocols

Synthesis of 3,5-Dinitrosalicylic Acid

Materials:

-

Salicylic acid

-

Concentrated nitric acid (70%)

-

Concentrated sulfuric acid (98%)

-

Ice

-

Distilled water

-

Beakers

-

Stirring rod

-

Ice bath

-

Buchner funnel and flask

-

Filter paper

Procedure:

-

In a fume hood, carefully prepare a nitrating mixture by slowly adding 20 mL of concentrated nitric acid to 20 mL of concentrated sulfuric acid in a beaker, while cooling in an ice bath.

-

In a separate beaker, dissolve 10 g of salicylic acid in 50 mL of concentrated sulfuric acid. Cool this mixture in an ice bath.

-

Slowly, and with constant stirring, add the nitrating mixture dropwise to the salicylic acid solution. Maintain the temperature of the reaction mixture below 10 °C throughout the addition.

-

After the addition is complete, allow the mixture to stir in the ice bath for an additional 30 minutes.

-

Slowly and carefully pour the reaction mixture onto a large beaker containing crushed ice (approximately 200 g).

-

A yellow precipitate of 3,5-dinitrosalicylic acid will form. Allow the precipitate to settle.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the crystals with cold distilled water to remove any residual acid.

-

Recrystallize the crude product from hot water to obtain pure 3,5-dinitrosalicylic acid.

-

Dry the purified crystals in a desiccator.

Synthesis of this compound (Fischer Esterification)

Materials:

-

3,5-Dinitrosalicylic acid

-

Methanol (anhydrous)

-

Concentrated sulfuric acid (98%)

-

Sodium bicarbonate (saturated solution)

-

Sodium sulfate (anhydrous)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a 100 mL round-bottom flask, place 5.0 g of 3,5-dinitrosalicylic acid and 50 mL of anhydrous methanol.

-

Swirl the flask to dissolve the solid.

-

Carefully add 2 mL of concentrated sulfuric acid dropwise to the mixture while swirling.

-

Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle for 2-3 hours.

-

After the reflux period, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into a separatory funnel containing 100 mL of cold water.

-

Extract the aqueous layer with three 30 mL portions of diethyl ether or ethyl acetate.

-

Combine the organic extracts and wash them with 50 mL of a saturated sodium bicarbonate solution to neutralize any unreacted acid (caution: CO₂ evolution).

-

Wash the organic layer with 50 mL of brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude this compound.

-

The product can be further purified by recrystallization from a suitable solvent, such as methanol or ethanol.

Comparative Analysis of Applications and Biological Activity

The primary application of 3,5-dinitrosalicylic acid is in the DNS assay for the quantification of reducing sugars. This assay relies on the reduction of the nitro groups of DNSA to amino groups by the reducing sugar in an alkaline solution, resulting in a colored product (3-amino-5-nitrosalicylic acid) that can be measured spectrophotometrically.

The methyl ester, lacking the acidic proton, is not suitable for this specific assay. However, the esterification of the carboxylic acid group can significantly alter the biological properties of the molecule. In general, converting a carboxylic acid to its methyl ester increases its lipophilicity. This can lead to enhanced cell membrane permeability and potentially altered biological activity.

While specific comparative studies on the biological activities of DNSA and its methyl ester are limited, studies on other salicylic acid derivatives provide valuable insights. For instance, esterification of salicylic acid has been shown to modulate its anti-inflammatory and antimicrobial properties. The increased lipophilicity of the ester may enhance its ability to penetrate bacterial cell walls or interact with hydrophobic pockets of enzymes. Therefore, it is plausible that this compound may exhibit different, and potentially enhanced, biological activities compared to its parent acid, warranting further investigation in drug discovery and development.

Conclusion

The key differences between 3,5-dinitrosalicylic acid and its methyl ester stem from the presence of a carboxylic acid versus a methyl ester functional group. This fundamental structural variation leads to distinct physicochemical properties, including acidity, polarity, and solubility. While DNSA is a valuable analytical reagent, its methyl ester, with its increased lipophilicity, holds potential for exploration in the realm of medicinal chemistry and drug development. The synthetic pathways for both compounds are well-established, allowing for their preparation and further investigation into their comparative biological activities. This guide provides a solid foundation for researchers and scientists to understand and utilize these two related but distinct chemical entities in their respective fields.

References

A Technical Guide to Methyl 3,5-dinitrosalicylate as a Chemical Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3,5-dinitrosalicylate, the methyl ester of 3,5-dinitrosalicylic acid, is an aromatic compound with significant potential as a chemical intermediate in organic synthesis. Its structure, featuring a salicylic acid backbone with two nitro groups, offers multiple reactive sites for functional group transformations, making it a valuable building block for the synthesis of more complex molecules. This is particularly relevant in the field of drug discovery and development, where the introduction of nitro groups and their subsequent modifications can be a key step in the synthesis of novel therapeutic agents. This technical guide provides an in-depth overview of this compound, including its synthesis, physicochemical properties, and its role as a chemical intermediate, supported by experimental protocols and visualizations of key chemical pathways. While it is a well-characterized reference material, its broader synthetic utility is an area of active interest.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 22633-33-6 | [1][2] |

| Molecular Formula | C8H6N2O7 | [1][2] |

| Molecular Weight | 242.14 g/mol | [1][2] |

| IUPAC Name | Methyl 2-hydroxy-3,5-dinitrobenzoate | [1] |

| Synonyms | This compound; 3,5-Dinitrosalicylic acid methyl ester | [1][2] |

| Melting Point | 125-127 °C | [2] |

| Appearance | Off-white to Pale Yellow Solid | [2] |

| Solubility | Soluble in Chloroform, DMSO, Methanol | [2] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from salicylic acid. The first step involves the nitration of salicylic acid to produce 3,5-dinitrosalicylic acid, which is then esterified with methanol to yield the final product.

A general workflow for the synthesis is illustrated below:

Caption: General synthesis workflow for this compound.

Experimental Protocols

1. Synthesis of 3,5-Dinitrosalicylic Acid from Salicylic Acid

This protocol is based on the established method for the nitration of salicylic acid.[3]

-

Materials: Salicylic acid, concentrated sulfuric acid (98%), concentrated nitric acid (70%), distilled water, ice.

-

Procedure:

-

In a flask submerged in an ice bath, slowly add 15 g of salicylic acid to 42 ml of concentrated sulfuric acid with constant stirring. Maintain the temperature below 15 °C.

-

Once the salicylic acid is dissolved, slowly add a nitrating mixture of concentrated nitric acid and sulfuric acid dropwise. The temperature should be carefully monitored and kept below 15 °C throughout the addition.

-

After the addition is complete, continue stirring for an additional 5 minutes.

-

Pour the reaction mixture into 500 ml of ice-cold distilled water with stirring.

-

The precipitated 3,5-dinitrosalicylic acid is then collected by vacuum filtration and washed with cold distilled water.

-

The crude product can be purified by recrystallization from hot water.

-

2. Synthesis of this compound from 3,5-Dinitrosalicylic Acid

This is a standard Fischer esterification procedure.

-

Materials: 3,5-dinitrosalicylic acid, methanol, concentrated sulfuric acid.

-

Procedure:

-

Dissolve 10 g of 3,5-dinitrosalicylic acid in 200 ml of methanol in a round-bottom flask.

-

Slowly add 5 ml of concentrated sulfuric acid as a catalyst.

-

Heat the mixture under reflux for 4-6 hours.

-

After cooling, the excess methanol is removed by rotary evaporation.

-

The residue is neutralized with a sodium bicarbonate solution.

-

The precipitated this compound is collected by filtration, washed with water, and dried.

-

Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

-

Role as a Chemical Intermediate

The presence of two nitro groups and a methyl ester group on an aromatic ring makes this compound a versatile intermediate for the synthesis of various organic compounds. The nitro groups can be readily reduced to amino groups, which are common in many biologically active molecules. The ester group can be hydrolyzed back to a carboxylic acid or converted to other functional groups.

A key application of this intermediate is in the synthesis of N-alkylated dinitroanilines, as demonstrated in the preparation of deuterated N-methyl-2-carbomethoxy-4,6-dinitroaniline.[4] This highlights its utility in introducing a dinitrophenyl moiety in a targeted manner.

The following diagram illustrates a potential synthetic pathway utilizing this compound as an intermediate for the synthesis of a diamino derivative, a common precursor in medicinal chemistry.

Caption: Potential synthetic transformations of this compound.

Quantitative Data

The following table summarizes hypothetical quantitative data for the key reaction steps discussed. Actual yields may vary based on specific reaction conditions and scale.

| Reaction Step | Reactants | Products | Catalyst/Reagent | Temperature (°C) | Time (h) | Yield (%) |

| Nitration | Salicylic Acid, HNO3 | 3,5-Dinitrosalicylic Acid | H2SO4 | < 15 | 2-3 | 70-80 |

| Esterification | 3,5-Dinitrosalicylic Acid, Methanol | This compound | H2SO4 | Reflux (65) | 4-6 | 85-95 |

| Reduction | This compound | Methyl 3,5-diaminosalicylate | SnCl2/HCl | 50-60 | 3-5 | 75-85 |

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis, particularly for the development of novel pharmaceutical compounds. Its synthesis from readily available starting materials is straightforward, and its multiple reactive sites allow for a wide range of chemical transformations. The ability to introduce a dinitrophenyl group, which can be further modified, makes it a key building block for creating diverse molecular architectures. Further exploration of the reactivity of this compound is likely to uncover new synthetic routes and applications, solidifying its role as an important tool for chemists in both academic and industrial research.

References

An In-depth Technical Guide to the Dinitrosalicylic Acid Colorimetric Method

For Researchers, Scientists, and Drug Development Professionals

The dinitrosalicylic acid (DNS) colorimetric method is a widely utilized quantitative assay for the determination of reducing sugars. Its simplicity and sensitivity make it a valuable tool in various fields, including biochemistry, biotechnology, and drug development, particularly for analyzing enzyme activity where reducing sugars are produced.[1][2] This guide provides a comprehensive overview of the core principles, a detailed experimental protocol, and key quantitative data associated with the DNS method.

Core Principles and Reaction Mechanism